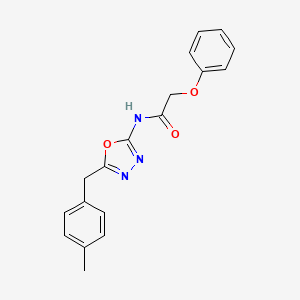
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methylbenzyl hydrazine with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization, distillation, or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects.
相似化合物的比较
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
- N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
- N-(5-(4-nitrobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
Uniqueness
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This substituent may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
生物活性
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This compound features a unique structure that combines an oxadiazole ring with a phenoxyacetamide moiety, suggesting possible interactions with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C16H18N4O3. The compound's structure is characterized by:
- Oxadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
- Phenoxy Group : A phenolic structure that may enhance lipophilicity and biological activity.
- Acetamide Group : Contributes to the compound's solubility and potential interaction with biological receptors.
Biological Activity
Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has been explored in several studies.
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
- In Vitro Studies : In vitro assays have shown that this compound can significantly reduce the viability of various cancer cell lines compared to control groups.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacterial strains. In particular:
- Efficacy Against Gram-positive and Gram-negative Bacteria : Studies report effective inhibition of bacterial growth, indicating potential as an antimicrobial agent.
Data Table: Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed an increase in the sub-G1 population, suggesting induction of apoptosis.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, demonstrating significant antibacterial activity.
属性
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-7-9-14(10-8-13)11-17-20-21-18(24-17)19-16(22)12-23-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDGTMVQNMQAPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














